Aurantiol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78483. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

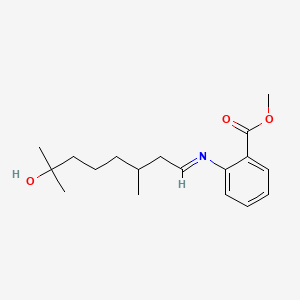

IUPAC Name |

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBPISPWJZMWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044579, DTXSID60859152 | |

| Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89-43-0, 663958-46-1 | |

| Record name | Aurantiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurantium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663958461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-((7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-((E)-(7-hydroxy-3,7-dimethyloctylidene)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURANTIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495739WRQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aurantiol Schiff Base Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of the Aurantiol Schiff base. This compound, a significant aroma chemical, is prized for its long-lasting, sweet, floral, orange-blossom scent in the fragrance industry.[1][2] Understanding its formation is crucial for optimizing synthesis, ensuring product stability, and exploring its potential applications.

Core Concept: Schiff Base Formation

A Schiff base is a compound containing a carbon-nitrogen double bond (an imine or azomethine group) where the nitrogen atom is connected to an aryl or alkyl group, but not hydrogen. These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[3] This reaction is a reversible process that generally occurs under acid or base catalysis, or with the application of heat.[4][5]

The formation of a Schiff base is a two-step process:

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[4]

-

Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine.[4] The dehydration step is typically the rate-determining step and is catalyzed by mild acid.[4] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

The this compound Formation Mechanism

This compound, chemically known as methyl N-3,7-dimethyl-7-hydroxyoctylideneanthranilate, is the Schiff base formed from the reaction between Hydroxycitronellal (an aldehyde) and Methyl Anthranilate (a primary amine).[1][6][7]

The specific mechanism is as follows:

-

Step 1: Carbinolamine Formation The lone pair of electrons on the nitrogen atom of the primary amine group in Methyl Anthranilate performs a nucleophilic attack on the carbonyl carbon of Hydroxycitronellal. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom. A proton transfer then occurs, leading to the formation of the neutral carbinolamine intermediate.

-

Step 2: Dehydration to form Imine Under mild acidic conditions or heat, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming the protonated imine. A final deprotonation step yields the neutral this compound Schiff base and regenerates the catalyst. The removal of the water byproduct drives the equilibrium towards the formation of the Schiff base.[8]

The overall reaction is a condensation reaction, as water is eliminated.[8]

Caption: Reaction mechanism for this compound formation.

Experimental Protocols

The synthesis of this compound is commonly achieved through a simple condensation method involving heating the reactants.[6][8]

3.1 Synthesis of this compound Schiff Base

This protocol is based on methodologies described in the literature.[6][8]

-

Materials:

-

Hydroxycitronellal

-

Methyl Anthranilate

-

Hotplate magnetic stirrer

-

Reaction vessel (e.g., round-bottom flask)

-

-

Procedure:

-

Measure and combine equimolar amounts of Hydroxycitronellal and Methyl Anthranilate in the reaction vessel. Some sources also suggest a weight ratio of approximately 56:44 of Hydroxycitronellal to Methyl Anthranilate.[2]

-

Place the vessel on a hotplate magnetic stirrer.

-

Heat the mixture to a temperature between 90°C and 110°C while stirring continuously.[6][8] The heating serves to facilitate the reaction and remove the water byproduct, which drives the reaction forward.[8]

-

Maintain the reaction for a specified duration. Studies have shown that an optimal synthesis time is between 30 and 60 minutes, which yields the highest percentage of this compound.[6][8]

-

After the reaction period, allow the mixture to cool to room temperature. The product, this compound, is a viscous, intensely yellow to orange liquid.[2][7]

-

3.2 Characterization Workflow

The primary method for analyzing the product and quantifying the yield is Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

Caption: General workflow for this compound synthesis and analysis.

Data Presentation

Quantitative data from synthesis experiments are crucial for optimizing reaction conditions.

Table 1: Synthesis Conditions and Product Yield

This table summarizes the results from a study investigating the effect of synthesis time on this compound yield at a constant temperature of 90 ± 5°C.[8][9]

| Synthesis Time (minutes) | % Hydroxycitronellal (Unreacted) | % Methyl Anthranilate (Unreacted) | % this compound (Yield) |

| 15 | 11.61 | 14.86 | 73.53 |

| 30 | 9.53 | 12.90 | 77.57 |

| 60 | 10.00 | 12.96 | 77.04 |

| 120 | 8.36 | 25.68 | 65.95 |

| 180 | 9.29 | 20.67 | 70.03 |

| 240 | 9.45 | 24.43 | 66.12 |

The highest yield of 77.57% was achieved with a reaction time of 30 minutes.[8][9]

Table 2: Physical Properties vs. Synthesis Time

The physical properties of the resulting product mixture also change with reaction time.[9]

| Synthesis Time | Refractive Index | Density (g/mL) | Specific Gravity |

| 15 minutes | 1.536 | 1.051 | 1.053 |

| 30 minutes | 1.539 | 1.052 | 1.054 |

| 1 hour | 1.540 | 1.052 | 1.054 |

| 2 hours | 1.540 | 1.052 | 1.054 |

| 3 hours | 1.541 | 1.054 | 1.056 |

| 4 hours | 1.542 | 1.055 | 1.057 |

Table 3: GC-MS Analysis Conditions

The following table details typical parameters for the GC-MS analysis of this compound.[6][8][9]

| Parameter | Specification |

| GC-MS System | Agilent Technologies 5975C or similar |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium |

| Carrier Gas Pressure | ~7.05 psi |

| Injection Technique | Split |

| Split Ratio | 80:1 |

| Injection Volume | 0.2 µL |

| Injector Temperature | 100°C |

| Column Temperature Program | |

| - Initial Temperature | 100°C, hold for 5 minutes |

| - Temperature Rate | 15°C per minute |

| - Final Temperature | 250°C, hold for 5 minutes |

| Detector | Mass Spectrometer |

Conclusion

The formation of the this compound Schiff base is a classic example of a condensation reaction between an aldehyde and a primary amine. The mechanism proceeds through a carbinolamine intermediate followed by a rate-limiting dehydration step to form the final imine product. Synthesis is readily achieved by heating the reactants, with optimal yields obtained at moderate temperatures (90-110°C) and relatively short reaction times (30-60 minutes). The reaction progress and product purity are effectively monitored using GC-MS. This guide provides the foundational knowledge required for the synthesis, analysis, and optimization of this compound production for its various applications.

References

- 1. Schiff 001 (89-43-0) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. dhyeyacademy.com [dhyeyacademy.com]

- 6. This compound Schiff Base as a Raw Material in Fragrance Industry Synthesized by Simple Condensation Method and Its Characterization Using GC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 7. ScenTree - this compound (Schiff Base) (CAS N° 89-43-0) [scentree.co]

- 8. Synthesis and Characterization of this compound Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Aurantiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Aurantiol, a widely used fragrance ingredient. This compound, a Schiff base formed from the condensation of hydroxycitronellal (B85589) and methyl anthranilate, possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate[1]

-

Synonyms: Auralva, this compound, Aurantion, Aurantium, Hydroxycitronellal methyl anthranilate Schiff Base[4]

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns.

Table 1: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 305.1 | Molecular Ion Peak [M]⁺ |

| 287 | [M - H₂O]⁺ |

| 272 | [M - H₂O - CH₃]⁺ |

| 204.1 | Cation Fragment |

| 172.0 | Base Peak |

| 170.0 | Fragment Ion |

| 59.0 | Fragment Ion |

Source: Oriental Journal of Chemistry[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) is prepared.

-

Gas Chromatography:

-

Injector: Split/splitless injector, operated at a temperature of 250-280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-100°C) to a high final temperature (e.g., 250-300°C) to ensure separation of all components.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detector records the ion signal.

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is expected to be a composite of the signals from the hydroxycitronellal and methyl anthranilate moieties, with characteristic shifts for the newly formed imine proton.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (methyl anthranilate part) | 6.5 - 8.0 | m |

| Imine Proton (-CH=N-) | ~8.3 | s |

| Methoxy Protons (-OCH₃) | ~3.8 | s |

| Aliphatic Protons (hydroxycitronellal part) | 0.9 - 2.5 | m |

| Hydroxyl Proton (-OH) | Variable | br s |

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum will show signals corresponding to the aromatic, imine, ester, and aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl Carbon (Ester) | ~168 |

| Imine Carbon (-C=N-) | ~165 |

| Aromatic Carbons | 110 - 150 |

| Methoxy Carbon (-OCH₃) | ~51 |

| Aliphatic Carbons | 20 - 70 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition:

-

Standard pulse sequences are used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans are generally required for ¹³C NMR compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Ester) | 1730 - 1715 | Strong |

| C=N Stretch (Imine) | 1690 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ester/Alcohol) | 1300 - 1000 | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A thin film of the viscous liquid this compound can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A solution of this compound in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and placed in a liquid sample cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

The Reaction of Hydroxycitronellal and Methyl Anthranilate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between hydroxycitronellal (B85589) and methyl anthranilate, a Schiff base condensation, yields the aromatic compound known as Aurantiol. This guide provides an in-depth technical overview of this reaction, including its mechanism, synthesis protocols, and the physicochemical properties of the resulting imine. While primarily utilized in the fragrance industry for its floral and sweet scent profile, the broader class of Schiff bases is of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available quantitative data, details experimental procedures, and presents visual representations of the reaction pathway and experimental workflow to serve as a comprehensive resource for scientific professionals.

Introduction

The formation of a Schiff base (or imine) through the condensation of a primary amine and an aldehyde or ketone is a fundamental reaction in organic chemistry. The reaction between the terpenoid aldehyde, hydroxycitronellal, and the aromatic amine, methyl anthranilate, results in the formation of this compound (also known as Auriol, Auranol, or Bigariol), a compound prized for its application in perfumery.[1][2][3] Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are known to be intermediates in various enzymatic reactions and to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][4] This guide focuses on the technical aspects of the synthesis and characterization of this compound, providing a foundation for further research into its potential applications.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic addition of the primary amine (methyl anthranilate) to the carbonyl group of the aldehyde (hydroxycitronellal), forming an unstable carbinolamine intermediate.[5] This is followed by the acid- or base-catalyzed dehydration of the carbinolamine to yield the stable imine, this compound, and water as a byproduct.[1][5] The overall reaction is reversible.[5]

Synthesis of this compound

The synthesis of this compound is commonly achieved through a simple condensation reaction.[1] More traditional methods involving reflux with an acid catalyst and subsequent recrystallization have been reported but are considered less efficient.[1][8]

Experimental Protocol: Simple Condensation

This protocol is based on methodologies described in the literature.[1][2][9]

Materials:

-

Hydroxycitronellal (C10H20O2, MW: 172.26 g/mol )

-

Methyl anthranilate (C8H9NO2, MW: 151.16 g/mol )

-

Heating mantle or hot plate with magnetic stirring capability

-

Round bottom flask

-

Condenser (optional, for longer reaction times)

-

Vacuum pump (for removal of water)

Procedure:

-

Reactant Preparation: Weigh equimolar amounts of hydroxycitronellal and methyl anthranilate. A commonly cited mass ratio is approximately 56:44 (hydroxycitronellal:methyl anthranilate).[10]

-

Reaction Setup: Combine the reactants in a round bottom flask equipped with a magnetic stir bar.

-

Heating and Stirring: Heat the mixture to a temperature of 90 ± 5°C with continuous stirring.[1] Some protocols suggest a higher temperature of 110°C.[2][9]

-

Reaction Time: Maintain the reaction conditions for a period of 30 minutes to 1 hour, which has been identified as the optimal time for achieving the highest yield.[1][8]

-

Water Removal: As the reaction proceeds, water is formed as a byproduct, which can lead to turbidity.[1] To drive the equilibrium towards the product, water can be removed by applying a vacuum at an elevated temperature.[1]

-

Purification: For high-purity this compound, traditional purification methods such as recrystallization can be employed.[1][8]

References

- 1. Synthesis and Characterization of this compound Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound Schiff Base as a Raw Material in Fragrance Industry Synthesized by Simple Condensation Method and Its Characterization Using GC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound (89-43-0) | Bulk Supplier [chemicalbull.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 6. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. fraterworks.com [fraterworks.com]

Aurantiol: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Aurantiol, a widely used fragrance ingredient. This document details its viscosity and solubility characteristics, outlines experimental protocols for their measurement, and presents a visual representation of its synthesis pathway. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Core Physical Properties of this compound

This compound, a Schiff base formed from the condensation of hydroxycitronellal (B85589) and methyl anthranilate, is a viscous liquid with a characteristic sweet, floral, orange-blossom scent.[1][2] Its physical state is consistently described as a yellow to orange-red, viscous to very viscous liquid.[2][3][4]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Temperature (°C) | Reference |

| Appearance | Yellow to orange-red sticky liquid | Ambient | [5] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | Not Specified | [3] |

| 0.9 g/cm³ | 20 | [6] | |

| 1.052 g/mL | Not Specified | [7][8] | |

| 1.06 g/cm³ | Not Specified | [4] | |

| Specific Gravity | 1.0 | Not Specified | [9] |

| 1.054 | Not Specified | [7][8] | |

| Refractive Index | 1.540 - 1.552 | 20 | [6] |

| 1.530 - 1.550 | 20 | [10] | |

| 1.543 | Not Specified | [7][8] | |

| Boiling Point | 445.7 °C at 760 mmHg (Predicted) | Not Specified | [3][11] |

| 162 °C | Not Specified | [6][12] | |

| 161 - 163 °C | Not Specified | [10] | |

| Flash Point | >93 °C | Not Specified | [5][11] |

| 97 °C | Not Specified | [3] | |

| 153 °C | Not Specified | [13] | |

| 140 °C | Not Specified | [6] | |

| Vapour Pressure | 0.004 hPa | 20 | [13] |

| logP (o/w) | 4.8 (OECD 117) | Not Specified | [13] |

| 5.417 (est) | Not Specified | [3] | |

| Molecular Formula | C₁₈H₂₇NO₃ | [3][14] | |

| Molecular Weight | 305.41 g/mol | [3] |

Viscosity

Solubility

This compound exhibits solubility in a range of organic solvents commonly used in the fragrance and cosmetic industries. Its solubility profile is summarized below.

| Solvent | Solubility | Reference |

| Water | Almost insoluble; Slightly soluble (3.603 mg/L @ 25 °C, est.) | [3][16] |

| Alcohol (Ethanol) | Soluble | [3][16] |

| Fixed Oils | Soluble | [3] |

| Mineral Oil | Slightly soluble | [3] |

| Glycerol | Slightly soluble | [3] |

| Propylene Glycol | Poorly soluble | [3] |

| Dipropylene Glycol (DPG) | Soluble (often used as a diluent) | [15] |

| Paraffin Oil | Insoluble | [16] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound's physical properties are crucial for reproducible research and development.

Synthesis of this compound

This compound is synthesized via a condensation reaction between hydroxycitronellal and methyl anthranilate.[7][8]

Materials:

-

Hydroxycitronellal

-

Methyl anthranilate

Procedure:

-

Accurately weigh equimolar amounts of hydroxycitronellal and methyl anthranilate.

-

Combine the reactants in a suitable reaction vessel.

-

Heat the mixture to approximately 90-110 °C with stirring.[7]

-

Maintain the reaction temperature for a period of 30 minutes to 1 hour to ensure the completion of the condensation reaction.[7][8]

-

During the reaction, water is formed as a byproduct and should be removed, as its presence can lead to turbidity.[2]

-

The resulting product is this compound, a viscous liquid.

Measurement of Physical Properties

Density and Specific Gravity: The density and specific gravity of this compound can be determined using a pycnometer.[8]

Refractive Index: A refractometer is used to measure the refractive index of this compound.[8]

Viscosity Measurement (General Protocol)

Given the viscous nature of this compound, a rotational viscometer is a suitable instrument for determining its viscosity.[10][17][18][19]

Equipment:

-

Rotational Viscometer (e.g., Brookfield type)

-

Appropriate spindle for viscous liquids

-

Temperature-controlled water bath

Procedure:

-

Ensure the viscometer is calibrated using a standard fluid of known viscosity.[17]

-

Place a sample of this compound in a suitable container and allow it to equilibrate to the desired temperature in the water bath. Temperature control is critical as viscosity is highly temperature-dependent.[20]

-

Select a spindle and rotational speed appropriate for the expected viscosity of this compound. For high viscosity liquids, a smaller spindle and lower speed are generally used.[20]

-

Immerse the spindle into the this compound sample to the indicated depth.[17]

-

Start the viscometer and allow the reading to stabilize.

-

Record the torque reading and convert it to a dynamic viscosity value (in mPa·s or cP) using the instrument's calibration chart or software.

Solubility Determination (General Protocol)

The shake-flask method is a standard and reliable technique for determining the solubility of a substance in a given solvent.[1][21][22][23][24]

Equipment:

-

Analytical balance

-

Shake-flask or sealed vials

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a measured volume of the solvent to each vial.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a constant temperature shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[21][24]

-

After shaking, allow the vials to stand to let any undissolved this compound settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any solid particles.

-

Quantify the concentration of this compound in the filtered solvent using a pre-calibrated analytical method.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Synthesis of this compound

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Caption: Condensation reaction of Hydroxycitronellal and Methyl Anthranilate to form this compound.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. fraterworks.com [fraterworks.com]

- 3. This compound | 89-43-0 [chemicalbook.com]

- 4. Auralva (IFF) this compound - Hekserij [eng.hekserij.nl]

- 5. chemicalbull.com [chemicalbull.com]

- 6. ScenTree - this compound (Schiff Base) (CAS N° 89-43-0) [scentree.co]

- 7. Synthesis and Characterization of this compound Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound (hydroxycitronellal / methyl anthranilate Schiffs base) for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. This compound (89-43-0) | Bulk Supplier [chemicalbull.com]

- 12. This compound™ Pure | Givaudan [givaudan.com]

- 13. prodasynth.com [prodasynth.com]

- 14. This compound | C18H27NO3 | CID 98118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound 50% in DPG - Hekserij [eng.hekserij.nl]

- 16. hydroxycitronellal / methyl anthranilate schiff's base, 89-43-0 [thegoodscentscompany.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Viscometers: A Practical Guide [machinerylubrication.com]

- 19. worldoftest.com [worldoftest.com]

- 20. Six steps to use a Rotational Viscometer [en1.nbchao.com]

- 21. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 22. bioassaysys.com [bioassaysys.com]

- 23. bioassaysys.com [bioassaysys.com]

- 24. enamine.net [enamine.net]

The Discovery and History of Aurantiol: An In-depth Technical Guide

An Introduction to a Classic Fragrance Component

Aurantiol, a prominent Schiff base in the fragrance industry, is prized for its enduring, sweet, and floral orange-blossom aroma. This synthetic aromatic compound, scientifically known as methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate, is a cornerstone in the creation of a wide array of perfumes, lending depth and tenacity to floral and oriental fragrance profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and fragrance chemistry.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of synthetic chemistry and the evolution of the modern fragrance industry. The late 19th century marked a turning point with the first synthesis of aroma molecules, such as coumarin (B35378) in 1868, which provided cost-effective and consistent alternatives to natural extracts.[1] This era of innovation was driven by pioneering chemists and companies dedicated to exploring the olfactory potential of synthetic compounds.

While the precise date of the first synthesis and the individual discoverer of this compound are not well-documented in publicly available literature, its history is closely associated with the Swiss fragrance and flavor company, Givaudan.[2][3] Founded in 1895 by Léon and Xavier Givaudan, the company was at the forefront of producing synthetic aromatic chemicals.[4][5][6] this compound is one of the most well-known Schiff bases and is extensively marketed by Givaudan, suggesting their central role in its development and popularization within perfumery.[2][3] The use of Schiff bases in perfumery, a class of compounds formed by the reaction of an aldehyde or ketone with a primary amine, was first described by Hugo Schiff in 1866.[7] These compounds proved valuable in fragrance creation due to their stability and ability to slowly release their constituent aromatic aldehydes and amines, resulting in a long-lasting scent.[4]

This compound is known by a variety of trade names, reflecting its widespread use and marketing by different fragrance houses. These synonyms include Auralva, Aurantesin, Aurantha, Aurantia, Aurantine, Aurantion, and Aurantium.[8][9][10]

Chemical Properties and Structure

This compound is the product of a condensation reaction between hydroxycitronellal (B85589) and methyl anthranilate.[7] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate |

| CAS Number | 89-43-0 |

| Molecular Formula | C₁₈H₂₇NO₃ |

| Molecular Weight | 305.41 g/mol |

| Physicochemical Property | Value | Reference |

| Appearance | Yellow to orange viscous liquid | [7][11] |

| Refractive Index @ 20°C | 1.540 - 1.552 | [9] |

| Density (g/mL) | ~1.052 | [12] |

| Boiling Point | 162 °C | [9] |

| Flash Point | 140 °C | [9] |

Synthesis of this compound

The synthesis of this compound is a classic example of Schiff base formation, a condensation reaction between an aldehyde (hydroxycitronellal) and a primary amine (methyl anthranilate) with the elimination of water.

References

- 1. getpresso.com [getpresso.com]

- 2. perfumeextract.co.uk [perfumeextract.co.uk]

- 3. US20190062671A1 - Perfume compositions - Google Patents [patents.google.com]

- 4. pestel-analysis.com [pestel-analysis.com]

- 5. matrixbcg.com [matrixbcg.com]

- 6. encyclopedia.com [encyclopedia.com]

- 7. Schiff 001 (89-43-0) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. Synthetic raw materials - Delacourte Paris Le Journal [blog.delacourte.com]

- 9. scentree.co [scentree.co]

- 10. hydroxycitronellal / methyl anthranilate schiff's base [flavscents.com]

- 11. swotanalysisexample.com [swotanalysisexample.com]

- 12. aromaticmedicineschool.com [aromaticmedicineschool.com]

Aurantiol: A Comprehensive Technical Overview for Researchers

Aurantiol, a key aroma chemical in the fragrance industry, is prized for its persistent and radiant orange blossom scent. This technical guide provides an in-depth analysis of its chemical identity, properties, and synthesis, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is chemically designated by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate .[1][2][3] It is also widely recognized by its CAS number, 89-43-0 .[1][4][5]

Due to its extensive use in the flavor and fragrance industry, this compound is known by a variety of trade names and synonyms. These include:

-

Hydroxycitronellal (B85589) methyl anthranilate Schiff Base[4]

-

This compound Base[4]

-

Orangeol[5]

-

Orantha-L-super[5]

-

Floxyl®[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a consolidated source of quantitative data.

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₃[1][5][7] |

| Molecular Weight | 305.42 g/mol [5][7][8] |

| Appearance | Orange liquid[5] / Pale yellow to amber viscous liquid[9] |

| Density | 0.9 g/mL[5] |

| Refractive Index @20°C | 1.540 - 1.552[5] |

| Vapor Pressure @20°C | 0.003 mmHg[5] |

| Flash Point | 140°C (284°F)[5] |

| Boiling Point | 162°C (323.6°F)[5] |

| Log P | 4.8[5] |

Synthesis of this compound

This compound is a Schiff base, a class of compounds formed from the condensation reaction between a primary amine and an aldehyde or ketone. Specifically, it is synthesized through the reaction of Hydroxycitronellal (an aldehyde) and Methyl Anthranilate (a primary amine).[4][5] This reaction produces an imine and water as a byproduct.[7][8]

The general chemical equation for the synthesis of this compound is:

Hydroxycitronellal + Methyl Anthranilate → this compound + Water

This reaction is a cornerstone in the production of this valuable fragrance ingredient. The resulting Schiff base is noted for being less volatile and more tenacious than its parent components, contributing to its excellent fixative properties in fragrance formulations.[9]

Experimental Protocol: Synthesis by Simple Condensation

The following protocol outlines a general method for the synthesis of this compound based on literature descriptions of simple condensation techniques.[7][8]

Materials:

-

Hydroxycitronellal

-

Methyl Anthranilate

Procedure:

-

Combine equimolar amounts of Hydroxycitronellal and Methyl Anthranilate in a suitable reaction vessel.

-

The reaction can be carried out via simple condensation at an elevated temperature, for instance, around 90 ± 5 °C or up to 110 °C.[7]

-

The reaction time can be varied to optimize the yield and purity of the product, with studies suggesting optimal times between 30 to 60 minutes.[7]

-

The progress of the reaction can be monitored by observing physical properties such as refractive index and density.[8]

-

Upon completion, the water formed as a byproduct should be removed to yield the final this compound product. Poor dehydration can result in a cloudy product of inferior quality.[3]

It is important to note that variations of this protocol exist, including the use of reflux techniques and acid catalysts to facilitate the reaction.[8]

Visualizing the Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the condensation reaction for the synthesis of this compound.

Caption: Synthesis of this compound via condensation reaction.

References

- 1. This compound | C18H27NO3 | CID 98118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. equinoxaromas.com [equinoxaromas.com]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound (89-43-0) | Bulk Supplier [chemicalbull.com]

- 5. ScenTree - this compound (Schiff Base) (CAS N° 89-43-0) [scentree.co]

- 6. hydroxycitronellal / methyl anthranilate schiff's base, 89-43-0 [thegoodscentscompany.com]

- 7. This compound Schiff Base as a Raw Material in Fragrance Industry Synthesized by Simple Condensation Method and Its Characterization Using GC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and Characterization of this compound Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 9. Schiff 001 (89-43-0) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

An In-depth Technical Guide to the Molecular Structure of Aurantiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of Aurantiol, a widely used fragrance ingredient. It details the chemical identity, physicochemical properties, and spectroscopic data of this compound. This document also includes a detailed experimental protocol for its synthesis and characterization, aimed at providing researchers and professionals in drug development and chemical synthesis with a thorough understanding of this compound.

Introduction

This compound, a Schiff base, is a key component in the fragrance industry, prized for its long-lasting, sweet, floral, and orange-blossom aroma. Chemically, it is formed through the condensation reaction of hydroxycitronellal (B85589) and methyl anthranilate.[1][2] Its stability and characteristic scent profile make it a valuable ingredient in perfumery and other scented products.[1] This guide delves into the molecular characteristics of this compound, providing detailed information for scientific and research applications.

Chemical and Physical Properties

This compound is formally known by its IUPAC name, methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate.[3] It is also referred to as methyl-N-3,7-dimethyl-7-hydroxyoctyliden anthranilate.[4] The compound is registered under the CAS number 89-43-0.[3]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₇NO₃ | [3] |

| Molecular Weight | 305.42 g/mol | [5] |

| Appearance | Orange liquid | [5] |

| Boiling Point | 162 °C | [5] |

| Density | 0.9 g/mL | [5] |

| Refractive Index @ 20°C | 1.540 - 1.552 | [5] |

| Vapor Pressure @ 20°C | 0.003 mmHg | [5] |

| Flash Point | 140 °C | [5] |

Table 1: Physicochemical Properties of this compound

Molecular Structure and Spectroscopic Data

The molecular structure of this compound features a Schiff base linkage (-N=CH-) formed between the primary amine of methyl anthranilate and the aldehyde group of hydroxycitronellal. The structure also contains a hydroxyl group and an ester functional group.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ at an m/z value of 305.1, which is consistent with the calculated molecular weight of this compound (305.42 g/mol ).[6]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Synthesis of this compound

This compound is synthesized via a condensation reaction between hydroxycitronellal and methyl anthranilate.[1] This reaction, which forms the characteristic imine (Schiff base) linkage, can be performed as a simple condensation.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol describes a simple condensation method for the synthesis of this compound.[1][6]

Materials:

-

Hydroxycitronellal

-

Methyl anthranilate

-

Heating apparatus (e.g., hotplate with magnetic stirrer)

-

Reaction vessel

Procedure:

-

Accurately weigh the raw materials, hydroxycitronellal and methyl anthranilate. While specific molar ratios are not detailed in the available literature, a 1:1 molar ratio is a logical starting point for a condensation reaction.

-

Combine the reactants in a suitable reaction vessel.

-

Heat the mixture to a temperature of 90-110°C with stirring.[1][6]

-

Maintain the reaction at this temperature for a period of 30 to 60 minutes. An optimal yield of 77.57% has been reported after 30 minutes of reaction time.[1]

-

Monitor the reaction progress as needed. The formation of water is a byproduct of the condensation.

-

Upon completion, the crude this compound is obtained.

Purification

While a general reflux technique followed by recrystallization has been mentioned for purification, specific details regarding the solvent and procedure are not extensively documented.[1] Another suggested method for purification involves the removal of the water byproduct under vacuum at an elevated temperature to drive the equilibrium towards the product.[7] For laboratory-scale purification, column chromatography would be a suitable method to isolate the this compound from unreacted starting materials and byproducts.

Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the characterization of this compound.[1][6] A typical experimental setup is summarized in Table 2.

| Parameter | Value | Reference(s) |

| GC System | Agilent 5975C or similar | [6] |

| Column | HP-5 (5% Phenyl Methyl Siloxane) or similar capillary column | [6] |

| Carrier Gas | Helium | [6] |

| Injector Temperature | 100 °C | [6] |

| Injection Volume | 0.2 µL | [6] |

| Split Ratio | 80:1 | [6] |

| Oven Program | Initial Temperature: 100 °C (hold for 5 min) | [6] |

| Ramp Rate: 15 °C/min | [6] | |

| Final Temperature: 250 °C (hold for 5 min) | [6] | |

| Mass Spectrometer | Capable of detecting m/z up to the molecular weight of this compound | [6] |

Table 2: GC-MS Experimental Parameters for this compound Analysis

The chromatogram of the reaction mixture typically shows peaks for unreacted hydroxycitronellal and methyl anthranilate, in addition to the product peak(s) for this compound.[6] The presence of two closely eluting peaks for this compound has been reported, which may be attributed to its isomers.[1]

Logical Relationship for Characterization

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound, a significant fragrance compound. While its chemical identity, physical properties, and a method for its synthesis are well-documented, a notable gap exists in the public availability of its detailed NMR and IR spectroscopic data. The provided synthesis and characterization protocols offer a solid foundation for researchers and professionals working with this compound. Further investigation to obtain and publish comprehensive spectroscopic data would be of great benefit to the scientific community.

References

- 1. Synthesis and Characterization of this compound Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H27NO3 | CID 98118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ScenTree - this compound (Schiff Base) (CAS N° 89-43-0) [scentree.co]

- 6. This compound Schiff Base as a Raw Material in Fragrance Industry Synthesized by Simple Condensation Method and Its Characterization Using GC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 7. perfumerflavorist.com [perfumerflavorist.com]

An In-depth Technical Guide to the Isomers of Aurantiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiol, a widely utilized fragrance ingredient, is a Schiff base synthesized from the condensation of hydroxycitronellal (B85589) and methyl anthranilate. The presence of a chiral center in the hydroxycitronellal moiety gives rise to stereoisomers of this compound, primarily the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the isomers of this compound, detailing their chemical properties, synthesis, purification, and characterization. Particular emphasis is placed on the stereochemistry and potential for geometric isomerism. While specific biological data for individual this compound isomers is limited, this guide discusses the known biological activities of related Schiff bases and the precursor enantiomers, including allergenicity and antimicrobial potential. Detailed experimental protocols for synthesis and analysis are provided, alongside structured data tables for easy comparison of physical and chemical properties. Visualizations of the synthesis pathway, purification workflow, and the mechanism of skin sensitization are presented to further elucidate the core concepts.

Introduction

This compound, chemically known as methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate, is a prominent aroma chemical valued for its sweet, floral, orange-blossom-like scent.[1][2] It is formed through a condensation reaction between a primary amine, methyl anthranilate, and an aldehyde, hydroxycitronellal.[1] The resulting imine, or Schiff base, is a more stable and less volatile compound than its precursors, making it a desirable fixative in fragrance compositions.[1]

The chirality of the hydroxycitronellal starting material introduces stereoisomerism in the final this compound product. Hydroxycitronellal possesses a stereocenter at the C3 position, leading to the existence of (R)-(+)-hydroxycitronellal and (S)-(-)-hydroxycitronellal.[3] Consequently, this compound can exist as the corresponding (R)- and (S)-enantiomers. Furthermore, the carbon-nitrogen double bond of the imine functional group presents the possibility of geometric (E/Z) isomerism. This guide will delve into the chemical intricacies and potential biological significance of these isomeric forms.

Isomerism in this compound

The isomeric landscape of this compound is defined by both stereoisomerism and geometric isomerism.

Enantiomers: (R)- and (S)-Aurantiol

The presence of a chiral center at the C3 position of the hydroxycitronellal backbone results in two enantiomeric forms of this compound:

-

(3R)-methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

-

(3S)-methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

Commercially available this compound is typically a racemic mixture of these two enantiomers.[3] The sensory properties of these enantiomers are reported to differ, with the (S)-(-) form described as having a cleaner, greener, and less irritating odor compared to the (R)-(+) form.[4]

Geometric Isomers: (E)- and (Z)-Aurantiol

The imine (C=N) bond in this compound is conformationally restricted, allowing for the existence of (E) and (Z) geometric isomers. The IUPAC name for the commercially available form is often cited as Methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate, suggesting the (E)-isomer is predominant.[2] The relative stability and prevalence of the (E) and (Z) isomers can be influenced by the steric hindrance of the substituents on the imine bond.

Physicochemical Properties

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference(s) |

| Appearance | Yellow to orange viscous liquid | [2][5] |

| Odor | Sweet, floral, orange blossom, neroli, grape-like nuances | [2][6] |

| Molecular Formula | C₁₈H₂₇NO₃ | |

| Molecular Weight | 305.42 g/mol | |

| Density | ~1.0 g/mL | [6] |

| Refractive Index @ 20°C | 1.536 - 1.542 | [7] |

| Boiling Point | Not readily available due to thermal lability | - |

| Solubility | Soluble in ethanol, chloroform, and other common organic solvents. | [8] |

Table 2: Physicochemical Properties of Hydroxycitronellal (Racemic)

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [9] |

| Molecular Formula | C₁₀H₂₀O₂ | [10] |

| Molecular Weight | 172.27 g/mol | [11] |

| Density @ 20°C | ~0.922 g/cm³ | [10] |

| Refractive Index @ 20°C | 1.447 - 1.450 | [11] |

Table 3: Physicochemical Properties of Methyl Anthranilate

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | - |

| Molecular Formula | C₈H₉NO₂ | - |

| Molecular Weight | 151.16 g/mol | - |

| Density @ 20°C | ~1.168 g/cm³ | - |

| Refractive Index @ 20°C | ~1.582 - 1.584 | - |

Experimental Protocols

Synthesis of Racemic this compound via Simple Condensation

This protocol is adapted from the method described by Irawan et al. (2018).[5]

Materials:

-

Hydroxycitronellal (1 equivalent)

-

Methyl anthranilate (1 equivalent)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser (optional, for longer reaction times)

Procedure:

-

Combine equimolar amounts of hydroxycitronellal and methyl anthranilate in a round-bottom flask.

-

Heat the mixture to 90 ± 5 °C with constant stirring.

-

Maintain the reaction at this temperature for 30 minutes to 1 hour for optimal yield.[5] Longer reaction times may lead to darker product coloration.[2]

-

The reaction progress can be monitored by the change in color to a yellow-orange and an increase in viscosity.

-

Upon completion, the crude this compound is obtained as a viscous liquid.

Purification of this compound

Due to the thermal lability of Schiff bases, purification is typically achieved through non-distillative methods.

4.2.1. Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[1][12]

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

4.2.2. Column Chromatography:

-

Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel or neutral alumina.[1][8]

-

Dissolve the crude this compound in a minimal amount of the chosen eluent.

-

Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[8]

-

Collect the fractions and combine those containing the pure product, as determined by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield purified this compound.

Characterization Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for assessing the purity of this compound and identifying its components.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

GC Conditions: A typical GC setup would involve a non-polar or semi-polar capillary column (e.g., HP-5). The oven temperature is programmed to ramp from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250-300°C) to elute the components.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 305, corresponding to its molecular weight.[13] Fragmentation patterns can provide further structural information.

Table 4: GC-MS Analysis Parameters

| Parameter | Value |

| GC-MS System | Agilent 5975C or similar |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

4.3.2. Refractive Index and Density:

These physical constants are useful for quality control. The refractive index is measured using a refractometer at a standard temperature (e.g., 20°C). Density is typically determined using a pycnometer.

4.3.3. Specific Rotation:

For the individual enantiomers of this compound, specific rotation is a key parameter for identification and assessing enantiomeric purity. It is measured using a polarimeter.[14] The specific rotation, [α], is calculated using the formula:

[α] = α / (l * c)

where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15] Specific rotation values for the individual this compound enantiomers are not currently available in the literature.

Biological Activity

Allergenicity and Skin Sensitization

The precursor to this compound, hydroxycitronellal, is a known skin sensitizer, with the (R)-(+)-enantiomer being more allergenic than the (S)-(-)-enantiomer.[4][16] Schiff bases, in general, are recognized as a class of compounds with the potential for skin sensitization.[12][17] The mechanism involves the formation of a covalent bond between the electrophilic carbon of the imine and nucleophilic residues (such as lysine) on skin proteins, forming a hapten-protein conjugate that can elicit an immune response.[8][18]

Antimicrobial Activity

Schiff bases are a class of compounds known to exhibit a broad range of biological activities, including antimicrobial effects.[19] Studies on various Schiff bases have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][19] The antimicrobial activity is often attributed to the azomethine group. While specific data for this compound is limited, Schiff bases derived from methyl anthranilate have shown varied antimicrobial activity against organisms such as Aspergillus niger, Penicillium chrysogenum, Staphylococcus aureus, and Escherichia coli.[1]

Experimental Protocol for Antimicrobial Susceptibility Testing (Disc Diffusion Method):

-

Prepare sterile nutrient agar (B569324) plates.

-

Inoculate the agar surface with a standardized suspension of the target microorganism.

-

Impregnate sterile paper discs with known concentrations of the this compound isomer solution (dissolved in a suitable solvent like DMSO).

-

Place the discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.

Cytotoxicity

The cytotoxicity of fragrance ingredients is an important consideration for their safe use in consumer products. In vitro cytotoxicity assays using human skin cell lines (e.g., keratinocytes, fibroblasts) can be employed to assess the potential for cellular damage.[6]

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Seed human skin cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the this compound isomer for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the MTT to formazan (B1609692), which is then solubilized.

-

Measure the absorbance of the formazan solution using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

The isomers of this compound, arising from both stereoisomerism and geometric isomerism, present a complex chemical landscape with potential implications for its sensory and biological properties. While the racemic mixture of this compound is well-characterized, a significant gap exists in the literature regarding the specific properties and activities of the individual (R)-, (S)-, (E)-, and (Z)-isomers. Further research focusing on the enantioselective synthesis or chiral separation of the enantiomers is warranted to fully elucidate their distinct characteristics. A deeper understanding of the biological interactions of these isomers, particularly in the context of skin sensitization and antimicrobial activity, will be crucial for the continued safe and effective use of this compound in various applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of fragrance chemistry, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. fraterworks.com [fraterworks.com]

- 3. genomelink.io [genomelink.io]

- 4. ScenTree - this compound (Schiff Base) (CAS N° 89-43-0) [scentree.co]

- 5. Enantiomer Separations | Separation Science [sepscience.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. ftp.cdc.gov [ftp.cdc.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Skin Sensitization QMM for HRIPT NOEL Data: Aldehyde Schiff-Base Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis Study of Precursor Mixture of Verdantiol, this compound and Lyrame Schiff Base and Its Characterization Using GC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 16. gentastic.io [gentastic.io]

- 17. Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Schiff Bases: A Technical Guide for Researchers

An In-depth Exploration of the Antimicrobial, Antifungal, Antiviral, and Anticancer Properties of Schiff Bases, Including Detailed Experimental Protocols and Signaling Pathway Visualizations.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound.[1] Their synthetic accessibility, structural diversity, and ability to coordinate with various metal ions have positioned them as privileged scaffolds in medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the broad-spectrum biological activities of Schiff bases, with a focus on their antibacterial, antifungal, antiviral, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of these compounds.

Data Presentation: A Quantitative Overview of Biological Activities

To facilitate a comparative analysis of the biological potency of various Schiff base derivatives, the following tables summarize their reported minimum inhibitory concentration (MIC), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values against a range of microbial strains, cancer cell lines, and viruses.

Antibacterial Activity

Schiff bases have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of Schiff bases, often enhanced by specific substituents, allows them to disrupt the bacterial cell membrane, leading to cell death.[4]

| Schiff Base Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzaldehyde-derived | Escherichia coli | 62.5 | |

| Anisaldehyde-derived | Escherichia coli | 250 | |

| 4-Nitrobenzaldehyde-derived | Escherichia coli | 250 | |

| Cinnamaldehyde-derived | Escherichia coli | 62.5 | |

| Benzaldehyde-derived | Staphylococcus aureus | 62.5 | |

| Anisaldehyde-derived | Staphylococcus aureus | 62.5 | |

| 4-Nitrobenzaldehyde-derived | Staphylococcus aureus | 62.5 | |

| 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 12.5 | [3] |

| 4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 12.5 | [3] |

| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide derivative 1 | Staphylococcus epidermidis | 7.81 | [3] |

| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide derivative 2 | Acinetobacter baumannii | 15.62 | [3] |

| 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide derivative 3 | Acinetobacter baumannii | 15.62 | [3] |

| 4-Bromo-2-(((4-(2-methoxyphenyl)thiazol-2-yl)imino)methyl)phenol | Bacillus subtilis | 25 | [2] |

| 2-(((4-(2-methoxyphenyl)thiazol-2-yl)imino)methyl)naphthalen-1-ol | Escherichia coli | 100 | [2] |

| Isoniazid Schiff Base C5 | Staphylococcus aureus | 16 | [5] |

Antifungal Activity

The antifungal activity of Schiff bases is often attributed to their ability to interfere with fungal cell wall synthesis and disrupt cell membrane integrity.[6]

| Schiff Base Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Benzaldehyde-derived | Candida albicans | 250 | |

| Anisaldehyde-derived | Candida albicans | 62.5 | |

| Cinnamaldehyde-derived | Candida albicans | 62.5 | |

| Pyrimidine ring-containing derivative SB5 | Candida albicans | - | [7] |

| Thiazolyl-triazole Schiff base B10 | Candida albicans | - | [8][9] |

| 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one | Aspergillus flavus | 15.62 | [10] |

| FAHMC (Furan-2-aldehyde-8-amino-7-hydroxy-4-methyl coumarin) | Aspergillus niger | - | [8] |

| FAHMC (Furan-2-aldehyde-8-amino-7-hydroxy-4-methyl coumarin) | Candida albicans | - | [8] |

| 2b (hydroxy and chlorine substituted sulfamethoxazole (B1682508) derivative) | Candida auris | 16 | [11] |

Anticancer Activity

Schiff bases exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[12][13]

| Schiff Base Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthotoxin derivative 5 | HeLa | 7.2 | [12] |

| 2-aminobenzothiazole derivative | HeLa | 0.186 | [12] |

| 2-aminobenzothiazole derivative 50 | HeLa | 2.517 (µg/mL) | [12] |

| Azo-Schiff base 4a | HeLa | 120.0 | [14] |

| Azo-Schiff base 4a | MCF-7 | 140.8 | [14] |

| Quinazoline Schiff base 1 | MCF-7 | 6.246 | [13] |

| Quinazoline Schiff base 2 | MCF-7 | 5.910 | [13] |

| Benzimidazolone-bridged hybrid 6 | A549 | 30.6 | [15] |

| Benzimidazolone-bridged hybrid 6 | MCF-7 | 28.3 | [15] |

| Benzimidazolone-bridged hybrid 6 | HeLa | 31.2 | [15] |

| Fluorinated aminophenylhydrazine 6 | A549 | 0.64 | [16] |

| Palladium (II) complex of DMTDP | MCF-7 | 23.4 (µg/mL) | [1] |

Antiviral Activity

Several Schiff base derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[1][17]

| Schiff Base Derivative | Virus | EC50 (µM) | Reference |

| Aminohydroxyguanidine tosylate I | Herpes Simplex Virus-1 (HSV-1) | 38.0 | [1][18] |

| Aminohydroxyguanidine tosylate VII | Herpes Simplex Virus-1 (HSV-1) | 23.5 | [1][18] |

| Aminohydroxyguanidine tosylate IX | Herpes Simplex Virus-1 (HSV-1) | 52.1 | [1][18] |

| Imidazo[1,2-a]pyridine-Schiff base 4a | Human Immunodeficiency Virus-1 (HIV-1) | 82.02 (µg/mL) | [17] |

| Imidazo[1,2-a]pyridine-Schiff base 4a | Human Immunodeficiency Virus-2 (HIV-2) | 47.72 (µg/mL) | [17] |

| 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-one 2a | Herpes Simplex Virus-1 (KOS) | 1 (µg/mL) | [19] |

| 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-one 2a | Herpes Simplex Virus-2 (G) | 1 (µg/mL) | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Schiff bases.

Antibacterial and Antifungal Susceptibility Testing

This method is widely used for preliminary screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial/Fungal cultures

-

Schiff base solutions of known concentrations

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent used to dissolve the Schiff base)

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plate using a sterile cork borer.

-

Sample Loading: Add a defined volume (e.g., 100 µL) of the Schiff base solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[20][21][22][23][24]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial/Fungal cultures

-

Schiff base stock solution

-

Sterile micropipettes and multichannel pipettes

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the Schiff base stock solution in MHB across the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no Schiff base) and a sterility control (no inoculum).

-

Incubation: Incubate the microtiter plate at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the Schiff base at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[8]

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][6][16][25][26]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

Schiff base solutions of various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)